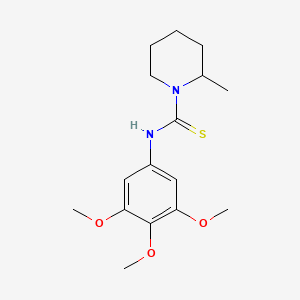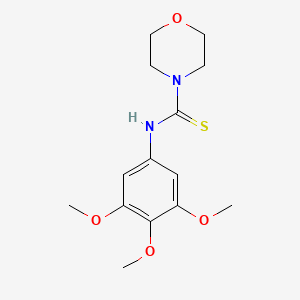![molecular formula C19H17NO4 B4393905 ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)
ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate
Übersicht
Beschreibung
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate, also known as EIBE, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. EIBE is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by EIBE leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.
Wirkmechanismus
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate acts as a selective inhibitor of VMAT2, which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.
Biochemical and Physiological Effects
The depletion of neurotransmitters caused by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate can have various biochemical and physiological effects. For example, dopamine depletion can lead to motor deficits, while serotonin depletion can affect mood and anxiety. Norepinephrine depletion can affect arousal and attention.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in lab experiments has several advantages. It allows for the selective depletion of specific neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes. However, there are also limitations to the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate. It can be toxic to cells at high concentrations, and its effects may not be specific to VMAT2 inhibition.
Zukünftige Richtungen
There are several future directions for the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in research. One direction is the investigation of the roles of specific neurotransmitters in various neurological and psychiatric disorders. Another direction is the development of more selective VMAT2 inhibitors that can be used to study the functions of specific monoamine systems. Additionally, the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in combination with other research tools, such as optogenetics and chemogenetics, may provide new insights into the roles of neurotransmitters in behavior and cognition.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used in several studies to investigate the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. For example, ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used to study the effects of dopamine depletion on motor behavior in animal models of Parkinson's disease. ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has also been used to investigate the role of serotonin in the regulation of mood and anxiety.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-14(10-8-13)24-12-18(21)16-11-20-17-6-4-3-5-15(16)17/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZKEPKLSPGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)

